2,3-二甲氧基苯乙炔

描述

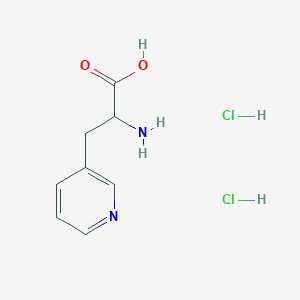

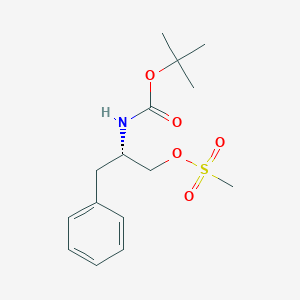

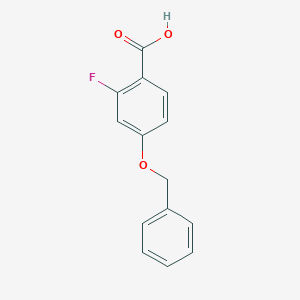

2,3-Dimethoxyphenylacetylene is a derivative of phenylacetylene, a compound characterized by the presence of a phenyl group (a benzene ring) attached to an acetylene group (a carbon-carbon triple bond). The 2,3-dimethoxy substitution indicates that two methoxy groups (-OCH3) are attached to the benzene ring in the 2 and 3 positions, respectively. This substitution pattern can influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of substituted diphenylacetylenes can be achieved through various methodologies. For instance, the reaction of n-butyllithium with diphenylacetylene in the presence of tetrahydrofuran (THF) or hexane/TMEDA solution can lead to the formation of monolithio and dilithio products, which are precursors to further functionalized acetylenes . Additionally, the synthesis of 1,3,2-benzodiazaborolyl-functionalized diphenylacetylenes involves established 1,3,2-benzodiazaborole methodologies, which can introduce various end groups to the acetylene, such as methoxy, dimethylamino, and cyano groups .

Molecular Structure Analysis

The molecular structure of substituted acetylenes can be determined using techniques such as X-ray diffraction. For example, the molecular structures of certain borylated diphenylacetylenes have been elucidated, revealing the influence of different substituents on the overall geometry of the molecule . Similarly, the structure of nickel(0) complexes with acetylene ligands can be influenced by the nature of the phosphane ligands present .

Chemical Reactions Analysis

Substituted phenylacetylenes can undergo various chemical reactions. For instance, the dimetallation of phenylacetylene can lead to ortho-substituted derivatives, which can be further transformed into various functionalized compounds through reactions with selenium, tellurium, and other reagents . The reactivity of palladium dimers with alkynes, including phenylacetylene, can result in the synthesis of trimeric species and initiate catalytic polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted diphenylacetylenes are influenced by their molecular structure. Borylated systems, for example, exhibit intense luminescence with significant Stokes shifts and high quantum yields in various solvents. The absorption maxima and dipole moments of these molecules can be calculated using theoretical methods such as TD-DFT computations . The planarity of the cyclobutane ring in certain dimethoxyphenyl compounds can be analyzed using natural bond orbital and Hirshfeld surface analysis, which also sheds light on the stabilization of the crystal structure through hydrogen bonding and van der Waals interactions .

科学研究应用

NMR Spectroscopy and X-ray Analysis: Bauer等人(1988年)进行的研究探讨了正丁基锂与二苯基乙炔的反应,使用核磁共振光谱和X射线分析进行结构阐明。这项研究突出了2,3-二甲氧基苯乙炔在理解复杂有机化合物的结构和反应中的重要性 (Bauer, Feigel, Mueller, & Schleyer, 1988)。

聚合物科学: Mayershofer等人(2004年)研究了聚苯乙炔的合成和性质,重点关注了2,3-二甲氧基苯乙炔等邻位取代基的影响。这项工作对开发具有特定性能的聚合物具有重要意义 (Mayershofer, Wagner, Anders, & Nuyken, 2004)。

晶体和分子结构: 铃木芳雄(1971年)研究了乙炔和异腈衍生物的加合物的晶体和分子结构,为晶体学和分子结构分析领域做出了贡献 (SuzukiYoshio, 1971)。

化学络合物和聚集体: Hirsch等人(1997年)表征了二氰基二苯基乙炔与银(I)盐的络合物,有助于理解溶液和固态中的化学聚集,对材料科学和化学领域具有相关性 (Hirsch, Wilson, & Moore, 1997)。

酶修饰抗氧化剂: Adelakun等人(2012年)探索了2,6-二甲氧基苯酚的酶修饰,合成具有高抗氧化能力的二聚体。这项研究在生物化学和药理学领域具有重要意义 (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012)。

腐蚀抑制: Chafiq等人(2020年)研究了螺环丙烷衍生物的抑制性能,包括具有二甲氧基苯基基团的衍生物,用于轻钢保护。这项研究与材料科学和腐蚀工程领域相关 (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020)。

属性

IUPAC Name |

1-ethynyl-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-6-5-7-9(11-2)10(8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFQXDQOONOJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxyphenylacetylene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)

![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)